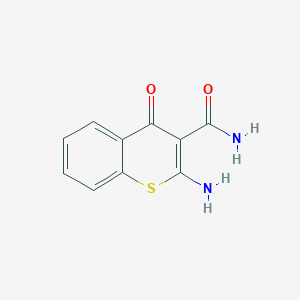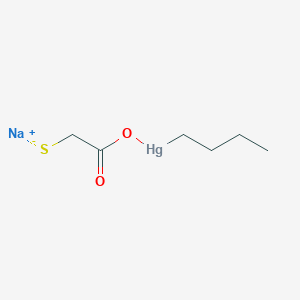
Mercurate(1-), butyl(mercaptoacetato(2-)-O,S-), sodium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Mercurate(1-), butyl(mercaptoacetato(2-)-O,S-), sodium is a complex organomercury compound It is characterized by the presence of a mercaptoacetate ligand, which coordinates to the mercury atom through both sulfur and oxygen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Mercurate(1-), butyl(mercaptoacetato(2-)-O,S-), sodium typically involves the reaction of butyl mercaptoacetate with a mercury salt, such as mercuric chloride, in the presence of a base like sodium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps for purification and quality control to ensure the consistency and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Mercurate(1-), butyl(mercaptoacetato(2-)-O,S-), sodium can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different mercury-containing species.
Reduction: Reduction reactions can convert the mercury center to a lower oxidation state.
Substitution: The mercaptoacetate ligand can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Ligand exchange reactions can be facilitated by using various nucleophiles or electrophiles.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield mercuric oxide, while reduction could produce elemental mercury.
Applications De Recherche Scientifique
Mercurate(1-), butyl(mercaptoacetato(2-)-O,S-), sodium has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound can be employed in studies involving mercury’s biological effects and interactions with biomolecules.
Medicine: Research into its potential therapeutic applications, particularly in the treatment of mercury poisoning, is ongoing.
Industry: It is used in the production of certain materials and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism of action of Mercurate(1-), butyl(mercaptoacetato(2-)-O,S-), sodium involves its interaction with biological molecules, particularly thiol-containing proteins and enzymes. The mercaptoacetate ligand facilitates the binding of the mercury atom to these targets, leading to inhibition or modification of their activity. This interaction can disrupt cellular processes and is the basis for both its toxic and therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Mercurate(1-), methyl(mercaptoacetato(2-)-O,S-), sodium
- Mercurate(1-), ethyl(mercaptoacetato(2-)-O,S-), sodium
- Mercurate(1-), propyl(mercaptoacetato(2-)-O,S-), sodium
Uniqueness
Mercurate(1-), butyl(mercaptoacetato(2-)-O,S-), sodium is unique due to its specific butyl group, which can influence its solubility, reactivity, and interaction with biological molecules compared to its methyl, ethyl, and propyl analogs. This uniqueness makes it particularly useful in certain applications where these properties are advantageous.
Propriétés
Numéro CAS |
64048-05-1 |
|---|---|
Formule moléculaire |
C6H11HgNaO2S |
Poids moléculaire |
370.80 g/mol |
Nom IUPAC |
sodium;butyl-(2-sulfidoacetyl)oxymercury |
InChI |
InChI=1S/C4H9.C2H4O2S.Hg.Na/c1-3-4-2;3-2(4)1-5;;/h1,3-4H2,2H3;5H,1H2,(H,3,4);;/q;;2*+1/p-2 |
Clé InChI |
XVAOJFFCAQNGJF-UHFFFAOYSA-L |
SMILES canonique |
CCCC[Hg]OC(=O)C[S-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


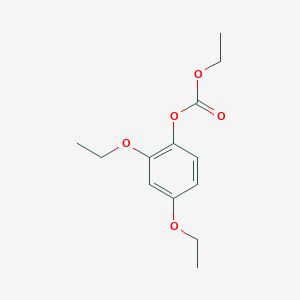
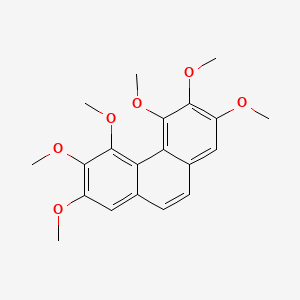
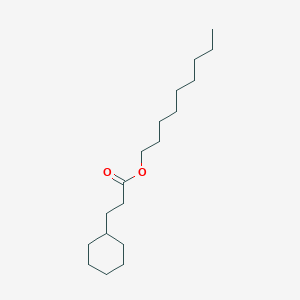
![2-[p-Fluorobenzyloxy]-6-methoxy-8-nitroquinoline](/img/structure/B14500339.png)


![4-[(E)-{[4-(2-Methylbutoxy)phenyl]methylidene}amino]benzonitrile](/img/structure/B14500359.png)
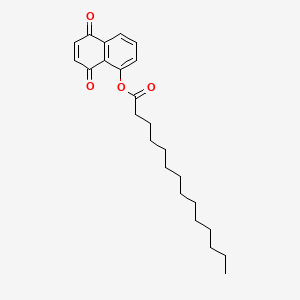
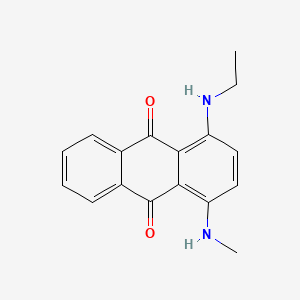
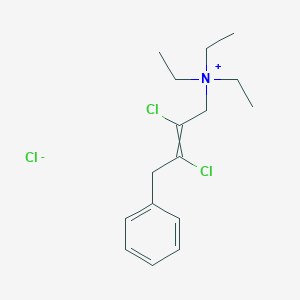


![2-{4-Methoxy-3-[(methylsulfanyl)methoxy]phenyl}-3-methyl-1,3-oxazolidine](/img/structure/B14500415.png)
